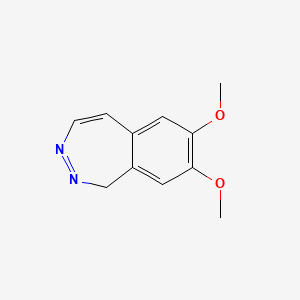
Gdp-beta-L-fucose bis(triethylammonium)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gdp-beta-L-fucose bis(triethylammonium)salt is a chemical compound with the molecular formula C28H55N7O15P2 and a molecular weight of 791.72 g/mol. It is a guanosine diphosphate (GDP) sugar derivative, specifically a fucose derivative, which plays a crucial role in various biological processes, including glycosylation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gdp-beta-L-fucose bis(triethylammonium)salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG) . The reaction conditions often include the presence of divalent cations such as Mg2+ or Ca2+ to stimulate enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant enzymes expressed in bacterial systems such as Escherichia coli. The enzymes are overexpressed and purified to facilitate the large-scale conversion of GDP-D-mannose to GDP-beta-L-fucose .
Analyse Des Réactions Chimiques
Types of Reactions
Gdp-beta-L-fucose bis(triethylammonium)salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fucose derivatives with additional oxygen-containing functional groups, while reduction may produce simpler sugar derivatives .
Applications De Recherche Scientifique
Gdp-beta-L-fucose bis(triethylammonium)salt has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosylation and other biochemical processes.
Biology: The compound is essential in studying cell signaling and communication, as fucosylation is a critical modification in many biological pathways.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting glycosylation-related diseases.
Industry: It is used in the production of glycosylated products, including pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Gdp-beta-L-fucose bis(triethylammonium)salt involves its role as a donor substrate in fucosylation reactions. The compound interacts with fucosyltransferases, enzymes that transfer fucose residues to target molecules such as glycoproteins and glycolipids . This process is crucial for the proper functioning of various biological systems, including immune response and cell-cell interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
GDP-alpha-L-fucose: Another fucose derivative with similar properties but different stereochemistry.
GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.
GDP-L-galactose: A related compound involved in glycosylation processes.
Uniqueness
Gdp-beta-L-fucose bis(triethylammonium)salt is unique due to its specific role in fucosylation, a critical modification in many biological pathways. Its ability to act as a donor substrate for fucosyltransferases distinguishes it from other GDP-sugar derivatives .
Propriétés
Formule moléculaire |
C28H55N7O15P2 |
|---|---|
Poids moléculaire |
791.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C16H25N5O15P2.2C6H15N/c1-4-7(22)9(24)11(26)15(33-4)35-38(31,36-37(28,29)30)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;2*1-4-7(5-2)6-3/h3-5,7-11,14-15,22-26H,2H2,1H3,(H2,28,29,30)(H3,17,19,20,27);2*4-6H2,1-3H3/t4-,5+,7+,8+,9+,10+,11-,14+,15+,38?;;/m0../s1 |
Clé InChI |
NZNCSFKTMOJJNI-DFXQMNAHSA-N |
SMILES isomérique |
CCN(CC)CC.CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)OP(=O)(O)O)O)O)O |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)


![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)
![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)
